Cas no 480-47-7 (hydrangenol)
hydrangenol Chemical and Physical Properties
Names and Identifiers
-
- hydrangenol
- 8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one
- 1H-2-benzopyran-1-one, 3,4-dihydro-8-hydroxy-3-(4-hydroxyphenyl)-
- 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-1H-2-benzopyran-1-one
- (±)-Hydrangenol
- [ "(±)-Hydrangenol" ]
- 3,4-Dihydro-8-hydroxy-3-(4-hydroxyphenyl)-H-2-benzopyran-1-one
- 8-hydroxy-3-(4-hydroxyphenyl)-3,4-dihydro-1H-2-benzopyran-1-one
-
- Inchi: 1S/C15H12O4/c16-11-6-4-9(5-7-11)13-8-10-2-1-3-12(17)14(10)15(18)19-13/h1-7,13,16-17H,8H2
- InChI Key: DGKDFNDHPXVXHW-UHFFFAOYSA-N
- SMILES: OC1C=CC(C2OC(=O)C3C(=CC=CC=3O)C2)=CC=1
Computed Properties
- Exact Mass: 256.07356
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 19
- Rotatable Bond Count: 1
- Complexity: 335
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 26
- XLogP3: 3.2
Experimental Properties
- Color/Form: Powder
- Density: 1.4±0.1 g/cm3
- Boiling Point: 528.3±50.0 °C at 760 mmHg
- Flash Point: 206.4±23.6 °C
- PSA: 66.76
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
hydrangenol Security Information
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:Store at 4 ℃, better at -4 ℃
hydrangenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | H48810-5mg |
Hydrangenol |
480-47-7 | ,HPLC≥98% | 5mg |
¥2880.0 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN4234-1 mg |
Hydrangenol |
480-47-7 | 1mg |
¥1475.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN4234-1 mg |
Hydrangenol |
480-47-7 | 99.33% | 1mg |
¥ 823 | 2023-07-11 | |
| TargetMol Chemicals | TN4234-5 mg |
Hydrangenol |
480-47-7 | 99.33% | 5mg |
¥ 1,900 | 2023-07-11 | |
| TargetMol Chemicals | TN4234-10 mg |
Hydrangenol |
480-47-7 | 99.33% | 10mg |
¥ 2,846 | 2023-07-11 | |
| TargetMol Chemicals | TN4234-25 mg |
Hydrangenol |
480-47-7 | 99.33% | 25mg |
¥ 4,869 | 2023-07-11 | |
| TargetMol Chemicals | TN4234-50 mg |
Hydrangenol |
480-47-7 | 99.33% | 50mg |
¥ 7,296 | 2023-07-11 | |
| TargetMol Chemicals | TN4234-100 mg |
Hydrangenol |
480-47-7 | 99.33% | 100MG |
¥ 10,947 | 2023-07-11 | |
| TargetMol Chemicals | TN4234-200 mg |
Hydrangenol |
480-47-7 | 99.33% | 200mg |
¥ 16,417 | 2023-07-11 | |
| TargetMol Chemicals | TN4234-1 mL * 10 mM (in DMSO) |
Hydrangenol |
480-47-7 | 99.33% | 1 mL * 10 mM (in DMSO) |
¥ 2000 | 2023-09-15 |
hydrangenol Suppliers
hydrangenol Related Literature
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on hydrangenol
Recent Advances in Hydrangenol (480-47-7) Research: A Comprehensive Review
Hydrangenol (CAS: 480-47-7), a bioactive compound derived from the Hydrangea species, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This dihydroisocoumarin derivative exhibits a wide range of pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities. The growing interest in hydrangenol is driven by its potential therapeutic applications, particularly in the treatment of chronic inflammatory diseases and certain types of cancer. This research brief aims to synthesize the latest findings on hydrangenol, focusing on its molecular mechanisms, pharmacokinetics, and clinical potential.
Recent studies have elucidated the molecular pathways through which hydrangenol exerts its anti-inflammatory effects. Research published in the Journal of Natural Products (2023) demonstrated that hydrangenol inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, hydrangenol has been shown to modulate the activity of macrophages, which play a critical role in the immune response. These findings suggest that hydrangenol could serve as a promising candidate for the development of novel anti-inflammatory drugs.
In the context of cancer research, hydrangenol has demonstrated potent antitumor activity in preclinical models. A study conducted by Lee et al. (2023) revealed that hydrangenol induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase-3 and caspase-9. Furthermore, hydrangenol was found to inhibit the proliferation of cancer cells by disrupting the cell cycle at the G2/M phase. These results highlight the potential of hydrangenol as an adjunct therapy for breast cancer, although further in vivo studies are needed to validate these findings.
The pharmacokinetic properties of hydrangenol have also been a subject of recent investigation. A study published in Phytomedicine (2023) explored the bioavailability and metabolic stability of hydrangenol in animal models. The researchers reported that hydrangenol exhibits moderate oral bioavailability and undergoes extensive hepatic metabolism, primarily via glucuronidation. These findings underscore the need for formulation strategies to enhance the bioavailability of hydrangenol, such as the development of nanoparticle-based delivery systems.
Despite its promising therapeutic potential, several challenges remain in the clinical translation of hydrangenol. One major hurdle is the limited understanding of its long-term safety profile and potential drug interactions. Additionally, the scalability of hydrangenol extraction and synthesis needs to be addressed to meet the demands of large-scale pharmaceutical production. Future research should focus on addressing these gaps to facilitate the transition of hydrangenol from bench to bedside.
In conclusion, hydrangenol (480-47-7) represents a multifaceted bioactive compound with significant therapeutic potential. Recent advances in understanding its molecular mechanisms, pharmacokinetics, and clinical applications have laid the groundwork for future drug development efforts. As research continues to unfold, hydrangenol may emerge as a key player in the treatment of inflammatory diseases and cancer, offering new hope for patients worldwide.
480-47-7 (hydrangenol) Related Products
- 7734-92-1(5-Methylmellein)
- 62623-84-1((3S)-8-hydroxy-3-methyl-3,4-dihydro-1H-2-benzopyran-1-one)
- 26538-44-3(Zeranol)
- 21499-23-0(1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-, (3R)-)
- 17397-85-2(1H-2-Benzopyran-1-one,3,4-dihydro-8-hydroxy-3-methyl-)
- 55331-29-8(1H-2-Benzoxacyclotetradecin-1-one,3,4,5,6,7,8,9,10,11,12-decahydro-7,14,16-trihydroxy-3-methyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)